Metaglip - 869289-66-7

Metaglip

Catalog Number: EVT-1594807
CAS Number: 869289-66-7
Molecular Formula: C25H39ClN10O4S
Molecular Weight: 611.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Metaglip is manufactured by various pharmaceutical companies and is available in different formulations. The individual components, metformin and glibenclamide, have been extensively studied and are widely used in diabetes management.

Classification

Metaglip falls under the category of oral hypoglycemic agents. It is classified as a combination therapy due to its dual action on blood glucose levels, making it effective for patients requiring more than one mechanism of action to manage their diabetes.

Synthesis Analysis

Methods

The synthesis of Metaglip involves the combination of metformin hydrochloride with glibenclamide. The process typically includes the following steps:

  1. Preparation of Metformin Hydrochloride: Metformin is synthesized through the reaction of dimethylamine with cyanoguanidine, followed by hydrolysis.
  2. Synthesis of Glibenclamide: Glibenclamide is synthesized from 4-chlorobenzenesulfonylurea through several chemical reactions involving acylation and cyclization.
  3. Combination: The two compounds are then combined in a controlled environment to ensure stability and efficacy.

Technical Details

The synthesis requires precise control over temperature, pH, and reaction time to yield a product that meets pharmaceutical standards. Quality control measures are implemented throughout the synthesis process to ensure the purity and potency of the final product.

Molecular Structure Analysis

Structure

Metaglip's molecular structure can be represented as follows:

  • Metformin Hydrochloride: C4H11N5•HCl
  • Glibenclamide: C23H28ClN3O5S

The combination results in a complex molecular structure that allows for synergistic effects in lowering blood glucose levels.

Data

Chemical Reactions Analysis

Reactions

Metaglip undergoes various chemical reactions upon administration, including:

  1. Metabolism:
    • Metformin is primarily excreted unchanged by the kidneys, while glibenclamide is metabolized in the liver.
  2. Pharmacokinetic Interactions:
    • The two drugs may influence each other's metabolism, enhancing or diminishing their effects based on patient-specific factors such as renal function.

Technical Details

The pharmacokinetics of Metaglip involve absorption, distribution, metabolism, and excretion (ADME) processes that are essential for understanding its efficacy and safety profile.

Mechanism of Action

Process

The mechanism of action of Metaglip involves:

  1. Metformin:
    • Decreases hepatic glucose production.
    • Increases insulin sensitivity in peripheral tissues.
    • Enhances glucose uptake by muscle cells.
  2. Glibenclamide:
    • Stimulates insulin release from pancreatic beta cells.
    • Reduces blood glucose levels by promoting glucose utilization.

Data

Clinical studies have shown that the combination leads to significant reductions in glycosylated hemoglobin (HbA1c), demonstrating its effectiveness in managing blood sugar levels over time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white tablets.
  • Solubility:
    • Metformin is soluble in water; glibenclamide has limited solubility.

Chemical Properties

  • pH Range: The pH can vary depending on the formulation but generally remains neutral to slightly acidic.
  • Stability: Both components exhibit stability under recommended storage conditions but require protection from moisture and heat.
Applications

Scientific Uses

Metaglip is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It provides an effective treatment option for patients who require dual action for better glycemic control.
  • Research Studies: Investigations into its pharmacodynamics and potential repurposing for other metabolic disorders are ongoing.
Introduction to Metaglip: A Dual-Action Pharmacotherapeutic Agent

Definition and Composition of Metaglip (Glipizide/Metformin Hydrochloride)

Metaglip is a fixed-dose oral antidiabetic combination medication containing two distinct active components: glipizide (a second-generation sulfonylurea) and metformin hydrochloride (a biguanide). This dual-component formulation is chemically designated as 1-cyclohexyl-3-({p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl}sulfonyl)urea (glipizide) and N,N-dimethylimidodicarbonimidic diamide hydrochloride (metformin HCl) [7]. Each tablet integrates these compounds in specific mass ratios to enable synchronized pharmacokinetic activity.

The molecular synergy arises from complementary mechanisms: glipizide binds to pancreatic β-cell sulfonylurea receptors (SUR1 subunit of KATP channels), stimulating glucose-dependent insulin secretion [7]. Metformin primarily inhibits hepatic gluconeogenesis via AMP-activated protein kinase (AMPK) activation and enhances peripheral glucose utilization [2]. This multitargeted approach addresses both insulin deficiency and insulin resistance—core pathophysiological defects in type 2 diabetes mellitus (T2DM).

Table 1: Standard Metaglip Formulations

Glipizide Content (mg)Metformin HCl Content (mg)Therapeutic Ratio
2.52501:100
2.55001:200
5.05001:100

Source: [1] [3]

Historical Development and Approval Milestones

The development of Metaglip reflects strategic efforts to optimize diabetes pharmacotherapy through rational polypharmacy:

  • 1984: Glipizide launched as a second-generation sulfonylurea, offering improved specificity for pancreatic KATP channels and reduced cardiovascular risks compared to first-generation agents [7].
  • 1995: Metformin gained FDA approval, becoming the first-line biguanide due to its weight-neutral profile and proven cardiovascular safety [2] [4].
  • 2002: FDA approval of Metaglip (Bristol-Myers Squibb) based on Phase III trials demonstrating superior HbA1c reduction versus monotherapies [5].
  • 2005: Introduction of generics following patent expiration, increasing accessibility [6].

This combination emerged when clinical data revealed that metformin monotherapy failed in ~50% of patients within 3 years, necessitating add-on agents. By co-formulating two mechanistically distinct drugs, Metaglip addressed adherence barriers inherent in multi-pill regimens [9].

Table 2: Key Chronological Milestones

YearEventSignificance
1994Glipizide FDA approvalEstablished as rapid-acting sulfonylurea
1995Metformin FDA approvalFirst-line biguanide for T2DM
2002Metaglip FDA approval (NDA 021202)First fixed-dose glipizide/metformin combination
2005Generic versions availableReduced treatment costs

Source: [5] [6] [7]

Position in Diabetes Mellitus Type 2 (T2DM) Treatment Paradigms

Metaglip occupies a specific niche in diabetes management as a second-line therapy when metformin monotherapy fails to achieve glycemic targets. Clinical guidelines position it after lifestyle interventions and metformin initiation, particularly for patients requiring enhanced insulin secretion alongside insulin sensitization [3] [9].

Synergistic Mechanisms

The pharmacological interplay between components yields additive HbA1c reductions:

  • Pancreatic Effects: Glipizide closes β-cell KATP channels, depolarizing membranes and triggering calcium-mediated insulin exocytosis [7].
  • Hepatic Effects: Metformin suppresses gluconeogenesis by inhibiting mitochondrial complex I and activating AMPK, reducing fasting glucose output [2].
  • Peripheral Effects: Metformin increases GLUT4 translocation in skeletal muscle, enhancing postprandial glucose uptake [2].

This dual action achieves HbA1c reductions of 1.5–2.0%—significantly exceeding monotherapy outcomes (typically 0.8–1.5%) [9].

Clinical Positioning

  • Patient Selection: Ideal for T2DM patients with:
  • Inadequate metformin response (HbA1c >7.5%)
  • Preserved β-cell function (C-peptide ≥0.8 ng/mL)
  • Contraindications to newer agents (e.g., SGLT2 inhibitors, GLP-1 RAs)
  • Advantages Over Alternatives: Cost-effectiveness vs. newer combinations (DPP-4/metformin, SGLT2/metformin) and predictable pharmacokinetics [9].
  • Limitations: Not recommended for patients with renal impairment (eGFR <45 mL/min) due to metformin-associated lactic acidosis risks [5].

Table 3: Efficacy Comparison in T2DM Treatment

TherapyHbA1c Reduction (%)Fasting Glucose Reduction (mg/dL)Key Limitations
Metformin monotherapy1.0–1.550–70GI intolerance
Glipizide monotherapy1.0–1.540–60Hypoglycemia risk
Metaglip (fixed combo)1.5–2.060–90Renal contraindications
SGLT2i/metformin combo1.4–1.855–80Genitourinary infections

Source: Adapted from [9]

The emergence of newer agents has shifted Metaglip toward later-line therapy, though its cost profile ensures relevance in resource-limited settings. Its mechanistic synergy remains a model for rational antidiabetic polypharmacy [3] [9].

Table 4: Compound Nomenclature

Chemical ComponentSystematic NameBrand Variants
Glipizide1-cyclohexyl-3-({p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl}sulfonyl)ureaGlucotrol®
Metformin HClN,N-dimethylimidodicarbonimidic diamide hydrochlorideGlucophage®
Glipizide/Metformin HClFixed-dose combinationMetaglip® (brand discontinued; generics available)

Source: [5] [6] [7]

Properties

CAS Number

869289-66-7

Product Name

Metaglip

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride

Molecular Formula

C25H39ClN10O4S

Molecular Weight

611.2 g/mol

InChI

InChI=1S/C21H27N5O4S.C4H11N5.ClH/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6;/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8);1H

InChI Key

FMUIDSCDMUNUQP-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl

Synonyms

metaglip

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.